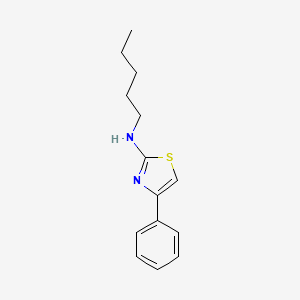

N-pentyl-4-phenyl-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-pentyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C14H18N2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a thiazole ring, a phenyl group, and a pentyl chain, making it a versatile scaffold for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with pentyl halides under basic conditions. One common method is to react 4-phenyl-1,3-thiazole-2-amine with pentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Amine Group (N-pentyl side chain)

The primary amine undergoes typical aliphatic amine reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides, base (K₂CO₃) | Secondary or tertiary amines |

| Acylation | Acetyl chloride, pyridine | Amides (e.g., N-pentylacetamide) |

| Schiff base formation | Aldehydes/ketones, acid | Imines |

Example :

-

Reaction with chloroacetyl chloride forms 2-chloro-N-(thiazol-2-yl)acetamide , a precursor for further functionalization.

Thiazole Ring

The thiazole ring participates in:

-

Electrophilic substitution : Nitration, sulfonation at the 5-position (less activated than benzene).

-

Coordination chemistry : Binds transition metals (e.g., Fe³⁺, Cu²⁺) via the nitrogen and sulfur atoms .

Structural Analogs and Comparative Reactivity

The reactivity of N-pentyl-4-phenyl-1,3-thiazol-2-amine is contextualized using analogs :

| Compound | Key Reaction | Outcome |

|---|---|---|

| 4-Phenyl-1,3-thiazol-2-amine | Bromination (Br₂/Fe) | 5-Bromo derivative |

| N-(Pyridin-3-yl)methylpropanamide | Hydrolysis (NaOH) | Carboxylic acid and amine |

| N-Pentyl-N-(4-sulfamoylphenyl)acetamide | Sulfonation (H₂SO₄) | Sulfonic acid derivative |

Oxidative Modifications

-

Oxidation of the thiazole ring with KMnO₄ under acidic conditions cleaves the ring to form sulfonic acids.

-

Side-chain oxidation : The pentyl group can be oxidized to a carboxylic acid using CrO₃/H₂SO₄.

Biological Activity-Driven Reactions

In antileishmanial studies , the compound interacts with S-methyl-5-thioadenosine phosphorylase , suggesting potential for targeted prodrug modifications (e.g., phosphorylation).

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Synthesis Methods:

N-pentyl-4-phenyl-1,3-thiazol-2-amine is synthesized through the reaction of 4-phenyl-1,3-thiazole-2-amine with pentyl halides under basic conditions. A common method involves using pentyl bromide in the presence of potassium carbonate and an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Properties:

- Molecular Formula: C14H18N2S

- Molecular Weight: 246.37 g/mol

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions, including:

- Oxidation: Producing sulfoxides and sulfones.

- Reduction: Converting the thiazole ring to dihydrothiazole derivatives.

- Substitution Reactions: Involving electrophilic and nucleophilic substitutions.

Biological Applications

The compound has garnered attention for its biological activities, particularly as an antileishmanial agent. Research indicates that it exhibits activity against Leishmania species, which are responsible for leishmaniasis—a neglected tropical disease. The mechanism involves inhibiting S-methyl-5-thioadenosine phosphorylase, disrupting metabolic processes in the parasite .

Case Study: Antileishmanial Activity

In a study assessing eight 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis, some compounds exhibited significant anti-promastigote activity with selectivity indexes indicating low toxicity to host cells. The most promising compound demonstrated an IC50 value of 20.78 μM against promastigotes .

Medical Applications

This compound is being explored for its potential therapeutic effects in treating neglected tropical diseases. Its unique structure enhances lipophilicity and membrane permeability, making it a candidate for drug development targeting various diseases .

Wirkmechanismus

The mechanism of action of N-pentyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme S-methyl-5-thioadenosine phosphorylase, which is involved in the metabolism of certain protozoan parasites. This inhibition disrupts the parasite’s metabolic processes, leading to its death . Additionally, the compound may interact with other molecular pathways, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Phenyl-1,3-thiazole-2-amine: A closely related compound with similar biological activities.

2-Aminothiazole: Another thiazole derivative with diverse applications in medicinal chemistry.

Thiazolopyrimidine derivatives: Compounds with a thiazole ring fused to a pyrimidine ring, known for their antileishmanial activity.

Uniqueness

N-pentyl-4-phenyl-1,3-thiazol-2-amine stands out due to its unique combination of a pentyl chain and a phenyl group attached to the thiazole ring. This structural feature enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Biologische Aktivität

N-pentyl-4-phenyl-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring structure, which is a five-membered heterocyclic compound containing sulfur and nitrogen. Its molecular formula is C13H16N2S. The compound consists of a pentyl group attached to the nitrogen atom of the thiazole ring and a phenyl group at the 4-position of the thiazole. This unique substitution pattern may enhance its lipophilicity and biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the enzyme S-methyl-5-thioadenosine phosphorylase, which plays a crucial role in the metabolism of certain protozoan parasites. This inhibition disrupts the metabolic processes of these parasites, leading to their death.

Antileishmanial Activity

Research indicates that this compound exhibits significant antileishmanial activity against Leishmania amazonensis. In a study where various 4-phenyl-1,3-thiazol-2-amines were synthesized and screened, this compound emerged as a promising candidate for further development as an antileishmanial agent due to its efficacy against this pathogen .

Therapeutic Potential

The compound's potential therapeutic applications extend beyond antileishmanial activity. It has been explored for its possible effects in treating neglected tropical diseases and other conditions due to its diverse biological properties. The thiazole derivatives are known for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Case Studies

Several studies have documented the biological activities of this compound:

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Effect Observed |

|---|---|---|

| Antileishmanial | Leishmania amazonensis | Significant inhibition of parasite growth |

| Anticancer | HepG2 (liver cancer cells) | Potential cytotoxicity (similar compounds) |

| Antimicrobial | Various pathogens | Broad-spectrum antimicrobial properties |

Eigenschaften

IUPAC Name |

N-pentyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVWYUXTGEBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.